2-Bromo-3-fluorophenol CAS number 443-81-2 properties
2-Bromo-3-fluorophenol CAS number 443-81-2 properties
An In-depth Technical Guide to 2-Bromo-3-fluorophenol (CAS No. 443-81-2)
Authored by: A Senior Application Scientist
Introduction
2-Bromo-3-fluorophenol, identified by CAS Number 443-81-2, is a highly functionalized aromatic compound of significant interest in modern organic synthesis. Its unique molecular architecture, featuring a phenol ring substituted with both bromine and fluorine atoms, makes it an exceptionally valuable and reactive building block.[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications. Its strategic importance lies in its role as a key intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical, agrochemical, and material science sectors.[1] The presence of three distinct functional motifs—a hydroxyl group, a bromine atom, and a fluorine atom—offers a versatile platform for molecular elaboration and the introduction of desirable physicochemical properties in target structures.
Molecular Structure and Physicochemical Properties
The strategic placement of the bromo, fluoro, and hydroxyl groups on the benzene ring dictates the compound's chemical behavior. The bromine atom serves as a prime handle for cross-coupling reactions, the hydroxyl group allows for etherification or esterification, and the fluorine atom can enhance metabolic stability or modify binding affinities in biologically active molecules.
Table 1: Physicochemical Properties of 2-Bromo-3-fluorophenol
| Property | Value | Reference |
| CAS Number | 443-81-2 | |
| Molecular Formula | C₆H₄BrFO | [2] |
| Molecular Weight | 191.00 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid/semi-solid | [3][4] |
| Boiling Point | 123 °C (at 50 Torr) | [5] |
| Density | 1.764 g/cm³ (Predicted) | [5] |
| pKa | 7.43 ± 0.10 (Predicted) | [5] |
| InChI Key | LMFRSLRJXLATRL-UHFFFAOYSA-N | [2] |
| Storage | Store under an inert atmosphere at room temperature. | [5] |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount in synthesis. The following section details the expected spectroscopic signatures for 2-Bromo-3-fluorophenol, providing a benchmark for analytical verification.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex signals in the aromatic region. The three aromatic protons will appear as multiplets due to spin-spin coupling with each other (³JHH) and with the fluorine atom (³JHF, ⁴JHF). The phenolic proton (-OH) will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR Spectroscopy : The carbon NMR spectrum should display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The carbon bearing the bromine (C2) will be shifted upfield relative to a non-brominated analog, while the carbon attached to fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JCF).
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenolic group. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and strong bands for aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration is expected around 1200-1250 cm⁻¹, while C-F and C-Br stretching bands will be found in the fingerprint region (typically 1000-1300 cm⁻¹ and 500-650 cm⁻¹, respectively).
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Mass Spectrometry (MS) : Under Electron Ionization (EI), the mass spectrum will show a characteristic pair of molecular ion peaks (M•+ and [M+2]•+) of nearly equal intensity at m/z 190 and 192, which is the definitive signature of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] Common fragmentation pathways would involve the loss of a bromine radical (Br•) or carbon monoxide (CO) from the molecular ion.
Synthesis and Purification Protocol
2-Bromo-3-fluorophenol can be reliably synthesized via the deprotection of a hydroxyl-protected precursor. The following protocol is based on a well-established method using 1-(methoxymethoxy)-2-bromo-3-fluorobenzene.[3][5]
Reaction Scheme: MOM Deprotection
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Starting Material: 1-(methoxymethoxy)-2-bromo-3-fluorobenzene
-
Reagents: Hydrochloric acid (HCl), Isopropanol
-
Product: 2-Bromo-3-fluorophenol
Detailed Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, combine 1-(methoxymethoxy)-2-bromo-3-fluorobenzene (1 equivalent, e.g., 81 g, 345 mmol), isopropanol (approx. 1.5 mL per g of starting material), and 6M hydrochloric acid (approx. 2.5 mL per g of starting material).[3][5]
-
Reaction Execution: Stir the mixture vigorously at room temperature for approximately 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Add methyl tert-butyl ether (MTBE, approx. 5 mL per g of starting material) and carefully add 5N sodium hydroxide solution to partition the mixture.[3][5]
-
Workup - Washing: Separate the organic phase. Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.
-
Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude oily residue.[3][5]
-
Purification: Purify the crude residue using silica gel column chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[3][5]
-
Final Product: Combine the fractions containing the desired compound and concentrate under reduced pressure to obtain 2-bromo-3-fluorophenol as a colorless oil or light yellow liquid.[2][3] An expected yield for this process is around 84%.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-3-fluorophenol.
Chemical Reactivity and Core Applications
The utility of 2-Bromo-3-fluorophenol stems from its enhanced reactivity and its capacity to serve as a versatile scaffold in synthetic campaigns.[1]
Reactivity Profile
The molecule's reactivity is governed by its three functional groups:
-
Phenolic Hydroxyl: The -OH group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. It can also be converted to esters or other functional groups.
-
Aryl Bromide: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of C-C (e.g., Suzuki, Heck), C-N (Buchwald-Hartwig), and C-O bonds, making it a cornerstone of modern synthetic chemistry.[1][7][8]
-
Aryl Fluoride: The C-F bond is generally robust and less reactive than the C-Br bond in cross-coupling, allowing for selective functionalization at the bromine position. The high electronegativity of fluorine influences the electronic properties of the aromatic ring, which can be beneficial for modulating the pKa of the phenol or the binding characteristics of a final drug molecule.[8][9]
Key Application Areas
-
Pharmaceutical Synthesis: This compound is a vital intermediate for creating new drug candidates.[1] Its structure is conducive to building the complex molecular frameworks required for medicinal chemistry research and the development of new therapeutic agents.[1]
-
Agrochemical Development: In the agrochemical sector, it serves as a crucial building block in the production of effective herbicides and fungicides, contributing to crop protection.[1]
-
Material Science: 2-Bromo-3-fluorophenol is used in the synthesis of specialty polymers and resins, where its incorporation can imbue the final materials with enhanced thermal and chemical resistance.[1]
-
Organic Synthesis Research: The compound is widely used to explore reaction mechanisms and develop novel synthetic methodologies.[1] A primary application is in the preparation of diaryl ethers.[3][10]
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the C2 position of 2-Bromo-3-fluorophenol and a suitable boronic acid. The following is a representative protocol.
-
Setup: To an oven-dried reaction vessel, add 2-Bromo-3-fluorophenol (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[7]
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the coupled biaryl product.
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Safety and Handling
2-Bromo-3-fluorophenol is a hazardous chemical and must be handled by technically qualified personnel using appropriate personal protective equipment (PPE).
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the full Safety Data Sheet (SDS) before use for complete handling, storage, and disposal information.[11][12]
-
Conclusion
2-Bromo-3-fluorophenol is a cornerstone chemical intermediate whose strategic importance cannot be overstated. Its trifunctional nature provides a robust and versatile platform for synthetic chemists to innovate across pharmaceuticals, agrochemicals, and material science. The enhanced reactivity and predictable functional group compatibility empower researchers to construct complex molecular architectures efficiently. A thorough understanding of its properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
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- National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluorophenol | C6H4BrFO | CID 12175701. PubChem.
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- ChemicalBook. (n.d.). 2-Bromo-3-fluorophenol CAS#: 443-81-2.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
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- BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
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